molecular formula C13H14OS B13087849 5,5-Dimethyl-2-(phenylthio)cyclopent-2-enone

5,5-Dimethyl-2-(phenylthio)cyclopent-2-enone

Cat. No.: B13087849
M. Wt: 218.32 g/mol
InChI Key: BWLUNDMMBCBENX-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2-(phenylthio)cyclopent-2-enone is an organic compound with the molecular formula C₁₃H₁₄OS and a molecular weight of 218.32 g/mol . This compound is characterized by a cyclopent-2-enone ring substituted with two methyl groups at the 5-position and a phenylthio group at the 2-position. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2-(phenylthio)cyclopent-2-enone typically involves the following steps:

    Formation of the Cyclopent-2-enone Ring: The cyclopent-2-enone ring can be synthesized through a series of reactions starting from readily available precursors such as cyclopentanone

    Introduction of the Phenylthio Group: The phenylthio group can be introduced via a nucleophilic substitution reaction using a suitable thiolating agent such as thiophenol. This reaction is typically carried out under basic conditions to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2-(phenylthio)cyclopent-2-enone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of the corresponding alcohols or thiols using reducing agents such as lithium aluminum hydride.

    Substitution: The phenylthio group can be substituted with other nucleophiles under suitable conditions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Thiophenol, alkyl halides

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols, thiols

    Substitution: Various substituted derivatives

Scientific Research Applications

5,5-Dimethyl-2-(phenylthio)cyclopent-2-enone has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2-(phenylthio)cyclopent-2-enone involves its interaction with specific molecular targets and pathways. The phenylthio group can participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological molecules. The compound’s effects are mediated through its ability to modulate enzyme activity, alter cellular signaling pathways, and induce changes in gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-2-(methylthio)cyclopent-2-enone
  • 5,5-Dimethyl-2-(ethylthio)cyclopent-2-enone
  • 5,5-Dimethyl-2-(propylthio)cyclopent-2-enone

Comparison

Compared to similar compounds, 5,5-Dimethyl-2-(phenylthio)cyclopent-2-enone is unique due to the presence of the phenylthio group, which imparts distinct chemical and biological properties. The phenylthio group enhances the compound’s reactivity and selectivity in chemical reactions, making it a valuable intermediate in organic synthesis. Additionally, the phenylthio group may contribute to the compound’s potential biological activities, distinguishing it from other similar compounds with different alkylthio groups.

Properties

Molecular Formula

C13H14OS

Molecular Weight

218.32 g/mol

IUPAC Name

5,5-dimethyl-2-phenylsulfanylcyclopent-2-en-1-one

InChI

InChI=1S/C13H14OS/c1-13(2)9-8-11(12(13)14)15-10-6-4-3-5-7-10/h3-8H,9H2,1-2H3

InChI Key

BWLUNDMMBCBENX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC=C(C1=O)SC2=CC=CC=C2)C

Origin of Product

United States

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